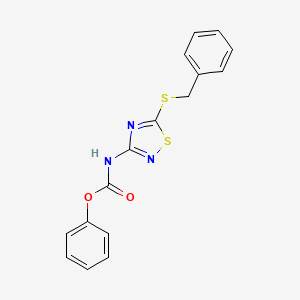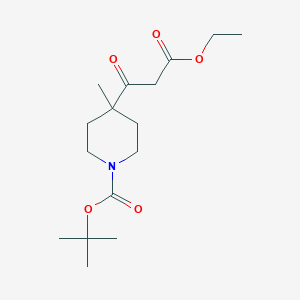
(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate typically involves the reaction of 5-benzylthio-1,2,4-thiadiazole with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology and Medicine
This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in HeLa cell lines. It induces apoptotic cell death and blocks the cell cycle at the sub-G1 phase, making it a promising candidate for further drug development .
Industry
In the industrial sector, thiadiazole derivatives, including this compound, are explored for their potential use in materials science. They can be incorporated into polymers to enhance properties such as thermal stability and resistance to oxidation .
Wirkmechanismus
The mechanism of action of (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate involves its interaction with specific molecular targets. In cancer cells, it binds to the active site of VEGFR-2, a receptor involved in angiogenesis. This binding inhibits the receptor’s activity, leading to reduced blood supply to the tumor and subsequent cell death. Additionally, the compound’s ability to induce apoptosis is mediated through the activation of caspases, which are enzymes that play a crucial role in programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound is structurally similar and has shown similar anticancer properties.
Benzothiazole derivatives: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring and have been studied for their antimicrobial and anticancer activities.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound is used in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells.
Uniqueness
What sets (5-Benzylthio-1,2,4-thiadiazol-3-yl) phenylcarbamate apart from similar compounds is its specific interaction with VEGFR-2 and its potent anticancer activity. Its unique structure allows for selective binding to molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H13N3O2S2 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
phenyl N-(5-benzylsulfanyl-1,2,4-thiadiazol-3-yl)carbamate |
InChI |
InChI=1S/C16H13N3O2S2/c20-15(21-13-9-5-2-6-10-13)17-14-18-16(23-19-14)22-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
InChI-Schlüssel |
RSOJKILPGDYKLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC(=NS2)NC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol](/img/structure/B13904772.png)
![6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B13904777.png)

![3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride](/img/structure/B13904782.png)

![1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone](/img/structure/B13904798.png)






![3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid](/img/structure/B13904839.png)
![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)
